Sophoranone

Catalog No.
S577585
CAS No.
23057-55-8
M.F
C30H36O4
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sophoranone

CAS Number

23057-55-8

Product Name

Sophoranone

IUPAC Name

(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C30H36O4

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1

InChI Key

IORSRBKNYXPSDO-NDEPHWFRSA-N

Synonyms

sophoranone

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C

Sophoranone is a bioactive compound primarily extracted from the plant Sophora tonkinensis, a traditional Chinese medicinal herb. It belongs to the class of dihydroxyflavanones and is characterized by its unique structure, which includes hydroxy groups at positions 7 and 4' and prenyl groups at positions 3' and 5' on the flavanone backbone. The molecular formula of sophoranone is C30H36O4, and it has garnered attention for its diverse pharmacological properties, particularly in the field of oncology and inflammation .

Studies suggest that Sophoranone may promote muscle repair by stimulating the differentiation of myogenic cells, which are responsible for muscle growth and regeneration []. It achieves this by increasing the expression of genes associated with muscle development []. Additionally, research indicates potential anti-cancer properties of Sophoranone, although the exact mechanism remains unclear [].

Typical for flavonoids, including:

  • Oxidation: Sophoranone can undergo oxidation to form reactive oxygen species, which play a role in its mechanism of action against cancer cells.
  • Hydrolysis: The compound can also be hydrolyzed under acidic or basic conditions, leading to the formation of simpler phenolic compounds.
  • Conjugation Reactions: Sophoranone can participate in conjugation reactions with glucuronic acid or sulfate, enhancing its solubility and bioavailability in biological systems.

These reactions are critical for understanding how sophoranone interacts with biological systems and its potential therapeutic effects.

Sophoranone exhibits significant biological activities, including:

  • Anticancer Activity: Research indicates that sophoranone induces apoptosis in various cancer cell lines, including human leukemia U937 cells. This process is mediated by the generation of reactive oxygen species, leading to cell cycle arrest and programmed cell death .
  • Anti-inflammatory Effects: Sophoranone has been shown to suppress neuroinflammatory responses by inhibiting the TLR4/NFκB/MAPK signaling pathway, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Properties: Preliminary studies suggest that sophoranone may possess antimicrobial activity, although further research is needed to elucidate its mechanisms.

Sophoranone can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves extracting sophoranone from the roots of Sophora tonkinensis using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving flavonoid precursors. For instance, prenylation reactions can be employed to introduce the prenyl groups at specific positions on the flavanone structure.
  • Biotransformation: Utilizing microbial or enzymatic systems to convert simpler flavonoids into sophoranone is an emerging area of interest for sustainable production.

Sophoranone has several applications in various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, sophoranone is being investigated as a potential therapeutic agent for cancer treatment and inflammatory disorders.
  • Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at protecting skin from oxidative stress.
  • Nutraceuticals: Sophoranone may be included in dietary supplements due to its health benefits associated with flavonoid intake.

Studies on sophoranone's interactions with other compounds have revealed:

  • Synergistic Effects: When combined with other bioactive compounds, such as curcumin or resveratrol, sophoranone may exhibit enhanced anticancer effects due to synergistic mechanisms of action.
  • Metabolic Interactions: Research suggests that sophoranone may influence metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism.

These interactions highlight the importance of understanding how sophoranone behaves in complex biological systems.

Several compounds share structural similarities with sophoranone, contributing to its uniqueness:

Compound NameStructure TypeKey Features
FlavonoidsPolyphenolic compoundsBroad range of biological activities
GenisteinIsoflavonoidKnown for anti-cancer properties
QuercetinFlavonolAntioxidant and anti-inflammatory effects
LuteolinFlavonoidExhibits neuroprotective properties
KaempferolFlavonolAntioxidant and anti-cancer activities

Sophoranone's unique prenylated structure distinguishes it from these similar compounds, potentially enhancing its bioactivity and pharmacological profile. Its specific interactions and effects warrant further investigation to fully understand its therapeutic potential.

Molecular Formula and Weight

Sophoranone is characterized by the molecular formula C₃₀H₃₆O₄ with a molecular weight of 460.6 grams per mole [1]. The compound is registered under the Chemical Abstracts Service number 23057-55-8 and possesses an exact mass of 460.26135963 daltons [1]. The monoisotopic mass corresponds identically to the exact mass at 460.26135963 daltons [1]. The predicted density of sophoranone is 1.117 grams per cubic centimeter [2]. The compound exhibits a topological polar surface area of 66.8 square angstroms and contains 34 heavy atoms with a formal charge of zero [1].

PropertyValue
Molecular FormulaC₃₀H₃₆O₄
Molecular Weight (g/mol)460.6
CAS Registry Number23057-55-8
Exact Mass (Da)460.26135963
Density (g/cm³ predicted)1.117
Heavy Atom Count34
Topological Polar Surface Area (Ų)66.8

Structural Characteristics

Dihydroxyflavanone Backbone

Sophoranone belongs to the class of dihydroxyflavanones, which are characterized by a 2,3-dihydrochromen-4-one core structure [1] [13]. This backbone consists of a benzopyran ring system where the pyran ring is partially saturated at the C2-C3 position [1]. The dihydroxyflavanone framework represents a fundamental structural motif within the broader flavonoid family, distinguished from other flavonoid subclasses by the presence of a saturated C2-C3 bond in the pyran ring [13]. The chromen-4-one core provides the essential scaffold upon which various functional groups are positioned to confer the specific chemical and biological properties of sophoranone [10].

Functional Groups and Their Positions

The sophoranone molecule contains two hydroxyl groups strategically positioned at specific locations within the molecular framework [1] [13]. The first hydroxyl group is located at position 7 of the chromen ring system, while the second hydroxyl group occupies position 4' on the attached phenyl ring [1]. The molecule is further characterized by the presence of three prenyl groups, which are 3-methylbut-2-enyl substituents [1] . These prenyl groups are positioned at the 3' and 5' positions of the phenyl ring and at position 8 of the chromen ring [1] . The prenyl groups contribute significantly to the lipophilic character of the molecule and enhance its biological activity through increased membrane affinity [12].

Structural FeaturePositionDescription
Hydroxyl Group 1C-7Chromen ring
Hydroxyl Group 2C-4'Phenyl ring
Prenyl Group 1C-3'Phenyl ring
Prenyl Group 2C-5'Phenyl ring
Prenyl Group 3C-8Chromen ring

Stereochemistry and Chirality

Sophoranone exhibits stereochemical complexity with one defined stereocenter located at the C-2 position of the dihydrochromen ring [1]. The compound possesses an S-configuration at this chiral center, as indicated by its systematic nomenclature (2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one [1] [6]. The presence of this single stereocenter results in the compound having one defined atom stereocenter count with zero undefined atom stereocenters [1]. The stereochemical configuration significantly influences the three-dimensional arrangement of the molecule and consequently affects its interaction with biological targets and its overall pharmacological profile [11].

Physical and Chemical Properties

Sophoranone demonstrates specific physical and chemical characteristics that define its behavior under various conditions [2]. The compound exhibits two hydrogen bond donor sites and four hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions [1]. The molecule contains seven rotatable bonds, indicating moderate conformational flexibility [1]. The compound displays a complexity value of 752, reflecting the intricate nature of its molecular architecture [1]. Sophoranone shows stability under recommended storage conditions, maintaining its structural integrity when properly preserved [28]. The compound demonstrates chemical stability with no apparent reactivity under standard conditions, though specific decomposition temperature data remains unavailable [28].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for sophoranone through both proton and carbon-13 analyses [15] [16]. The one-dimensional and two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, and rotating frame nuclear overhauser effect spectroscopy, have been employed for complete structural elucidation [15]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for aromatic protons and prenyl group protons, confirming the substitution pattern and connectivity [16]. Carbon-13 nuclear magnetic resonance spectroscopy identifies the carbonyl carbon and various aromatic carbons, providing definitive evidence for the flavanone core structure [16]. The nuclear magnetic resonance data demonstrates the presence of multiple prenyl substituents and confirms the hydroxylation pattern characteristic of sophoranone [15].

Mass Spectrometry

Mass spectrometric analysis of sophoranone reveals a molecular ion peak at mass-to-charge ratio 461 corresponding to the protonated molecular ion [M+H]⁺ [17] [21]. Liquid chromatography-tandem mass spectrometry methods have been developed for the precise determination and quantification of sophoranone in biological matrices [21]. The mass spectrometric fragmentation pattern provides structural information through the identification of characteristic fragment ions resulting from the loss of prenyl groups and other structural elements [17]. Electrospray ionization mass spectrometry operating in both positive and negative ion modes has been utilized for comprehensive analysis of sophoranone [21]. The mass spectrometric data confirms the molecular weight and provides supporting evidence for the proposed molecular structure [17].

Infrared Spectroscopy

Infrared spectroscopic analysis of sophoranone reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecule [18]. The infrared spectrum typically displays a carbonyl stretch around 1640 wavenumbers, attributed to the chromen-4-one carbonyl group [18]. Aromatic carbon-carbon stretching vibrations appear in the region of 1574 and 1604 wavenumbers, confirming the presence of benzene ring systems [18]. The presence of hydroxyl groups is evidenced by broad absorption bands in the 3200-3600 wavenumber region [18]. Alkyl group vibrations associated with the prenyl substituents manifest as characteristic bands in the 2850-2974 wavenumber range [18].

Spectroscopic TechniqueKey FeaturesDiagnostic Value
¹H Nuclear Magnetic ResonanceAromatic and prenyl proton signalsStructural confirmation
¹³C Nuclear Magnetic ResonanceCarbonyl and aromatic carbonsFunctional group identification
Mass SpectrometryMolecular ion [M+H]⁺ at m/z 461Molecular weight confirmation
Infrared SpectroscopyCarbonyl and aromatic stretchesFunctional group verification

Structural Relationships to Other Flavonoids

Sophoranone shares structural similarities with other prenylated flavonoids while maintaining distinct molecular characteristics [10] [12]. The compound exhibits close structural relationships to other members of the Sophora genus flavonoids, including sophoraflavanone G and kushenol N, which also contain prenyl substituents but differ in their hydroxylation patterns [10]. Glabrol, another prenylated flavanone, shares the dihydroxyflavanone backbone with sophoranone but contains only two prenyl groups compared to the three prenyl groups in sophoranone [10]. The structural relationship to naringenin, a simple flavanone without prenyl substitution, highlights the significance of prenylation in conferring enhanced lipophilicity and biological activity [25] [32]. Prenylated flavonoids like sophoranone demonstrate increased membrane affinity and enhanced biological activity compared to their non-prenylated counterparts [12]. The presence of multiple prenyl groups distinguishes sophoranone from most other flavonoids and contributes to its unique pharmacological profile [12].

CompoundMolecular FormulaMolecular WeightPrenyl GroupsHydroxy Groups
SophoranoneC₃₀H₃₆O₄460.632
NaringeninC₁₅H₁₂O₅272.303
GlabrolC₂₅H₂₈O₄392.522
Sophoraflavanone GC₂₅H₂₈O₄392.522
Kushenol NC₂₅H₂₈O₅408.523

XLogP3

8

Wikipedia

Sophoranone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15

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